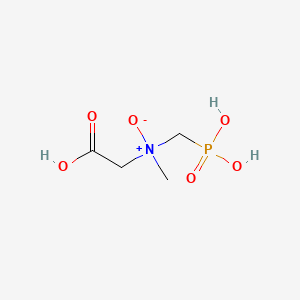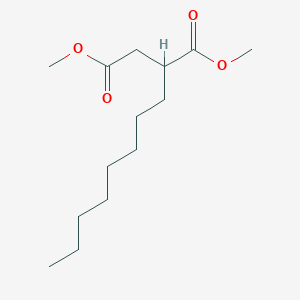![molecular formula C14H24O3 B14640135 Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol CAS No. 53889-41-1](/img/structure/B14640135.png)
Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol is a complex organic compound with a unique structure. This compound is characterized by the presence of a formic acid moiety attached to a cyclohexene ring, which is further substituted with a 4-methylpent-3-enyl group. The molecular formula of this compound is C16H26O2, and it has a molecular weight of 250.38 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol typically involves multiple steps. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The reaction conditions often include elevated temperatures and pressures, as well as the use of specific catalysts to facilitate the desired transformations .
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol involves its interaction with specific molecular targets and pathways. The formic acid moiety can act as a proton donor, facilitating various biochemical reactions. The cyclohexene ring and its substituents can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formic acid, 4-methylpent-2-yl ester: This compound has a similar structure but lacks the cyclohexene ring.
Formic acid, octyl ester: Another similar compound with a different alkyl group attached to the formic acid moiety.
Uniqueness
Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol is unique due to its specific combination of functional groups and its complex structure. This uniqueness contributes to its diverse chemical reactivity and wide range of applications in various fields .
Propriétés
Numéro CAS |
53889-41-1 |
|---|---|
Formule moléculaire |
C14H24O3 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O.CH2O2/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12;2-1-3/h4,6,13-14H,3,5,7-10H2,1-2H3;1H,(H,2,3) |
Clé InChI |
SQALCAGWSXHVHD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CCC(CC1)CO)C.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)

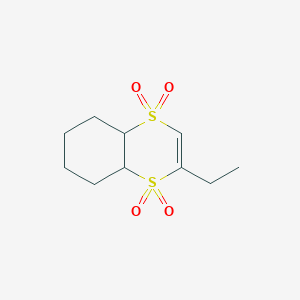
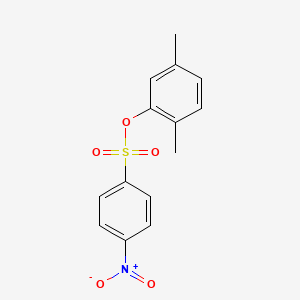
methanone](/img/structure/B14640087.png)
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)
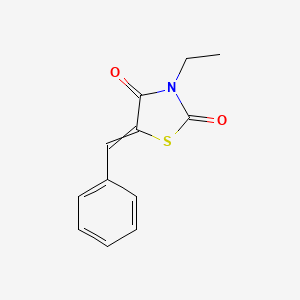
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)
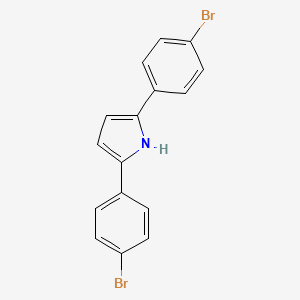
![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)
![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)
